molecular formula C21H21N5O3 B2670738 7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-26-2

7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B2670738
CAS番号: 538318-26-2
分子量: 391.431
InChIキー: SEKZXJWQKPAQKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a high-purity chemical compound offered for research applications. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, is a fused heterobicyclic system of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases. This core structure is frequently investigated for its potential to interact with a variety of enzymatic targets. Researchers utilize this specific compound and its analogs as key intermediates or target molecules in the development of new therapeutic agents. Its molecular structure, featuring methoxyphenyl substituents at the 2- and 7- positions and a carboxamide group, makes it a versatile building block for structure-activity relationship (SAR) studies. Potential research applications, based on the known profiles of similar compounds, may include exploration as kinase inhibitors, antimicrobial agents, or modulators of central nervous system targets. The precise mechanism of action for this compound is an active area of research and is dependent on the specific biological system under investigation. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

特性

IUPAC Name

7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-12-17(19(22)27)18(15-6-4-5-7-16(15)29-3)26-21(23-12)24-20(25-26)13-8-10-14(28-2)11-9-13/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKZXJWQKPAQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=CC=C4OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class of compounds. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described by its IUPAC name and associated molecular formula:

  • IUPAC Name : 7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • Molecular Formula : C19_{19}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 348.39 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazolopyrimidine derivatives. In particular, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation through various mechanisms.

  • Mechanisms of Action :
    • Induction of apoptosis via mitochondrial pathways.
    • Inhibition of tubulin polymerization leading to cell cycle arrest.
    • Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
  • Case Studies :
    • A study demonstrated that a related triazolopyrimidine compound exhibited significant antiproliferative activity against colon cancer cell lines (HCT-116 and HT-29), with IC50_{50} values ranging from 6.58 to 11.10 µM .
    • Another investigation revealed that structural modifications on phenyl moieties could enhance the biological properties toward antitumoral activity .

Antiviral Activity

The antiviral properties of triazolopyrimidines have also been explored. Some derivatives have shown efficacy against RNA viruses by targeting viral replication processes.

  • Mechanisms :
    • Inhibition of viral RNA polymerase.
    • Disruption of viral protein synthesis.
  • Research Findings :
    • Compounds similar to the target molecule have been tested for antiviral activity against influenza and coronaviruses, demonstrating significant inhibition at low micromolar concentrations .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50_{50} (µM)Mechanism
AnticancerHCT-1166.58Apoptosis induction
AnticancerHT-2911.10Tubulin inhibition
AntiviralInfluenza Virus<10RNA polymerase inhibition
AntiviralSARS-CoV-2<5Viral replication disruption

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain triazolo[1,5-a]pyrimidines acted as potent inhibitors of cancer cell growth by targeting specific signaling pathways involved in tumorigenesis .

Antiviral Properties

Several studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives. These compounds have been investigated for their ability to inhibit viral replication and are being explored as potential treatments for influenza and other viral infections. Notably, derivatives have shown effectiveness against the influenza virus by inhibiting RNA polymerase complex formation .

Anti-inflammatory Effects

Triazolo[1,5-a]pyrimidines have also been studied for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .

CNS Activity

The compound has been evaluated for its effects on the central nervous system (CNS). Some studies suggest that triazolo[1,5-a]pyrimidines may possess neuroprotective effects and could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. The inhibition of phosphodiesterase enzymes is one mechanism through which these compounds may exert their effects on memory and cognition .

Case Studies

StudyFindingsApplication
Anticancer Study Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using triazolo[1,5-a]pyrimidine derivatives.Potential anticancer drug development.
Antiviral Research Showed effective inhibition of influenza virus replication by targeting viral RNA polymerase.Development of antiviral therapies against influenza.
Neuroprotective Effects Found that certain derivatives improved cognitive function in animal models of Alzheimer's disease.Potential treatment for neurodegenerative diseases.

Synthesis and Characterization

The synthesis of 7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is typically achieved through regioselective reactions involving 3,5-diamino-1,2,4-triazole and aryl-substituted carbonyl compounds. The resulting products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

類似化合物との比較

Structural Modifications and Physicochemical Properties

Key structural variations among triazolo[1,5-a]pyrimidine-6-carboxamides include:

  • Substituents at position 2: Methoxyphenyl (target compound) vs. benzylthio (e.g., compound 1 in ) or amino groups (e.g., compound 5j in ).
  • Substituents at position 7 : 2-Methoxyphenyl (target) vs. 3,4,5-trimethoxyphenyl (compound 5j ) or 4-isopropylphenyl (compound 1 ).
  • Carboxamide substituents : N-(4-methoxyphenyl) (target) vs. N-(4-bromophenyl) (compound 5k ) or N-(3-acetylphenyl) (compound 2i in ).

Table 1. Physicochemical Properties of Selected Analogues

Compound ID Substituents (Position 2/7) Carboxamide Group Melting Point (°C) Yield (%) Spectral Data (HRMS, m/z)
Target Compound 2-(4-MeOPh), 7-(2-MeOPh) N-(4-MeOPh) Not reported Not reported Not reported
5j 2-amino, 7-(3,4,5-MeOPh) N-(4-NO₂Ph) 319.9–320.8 43 453.1677 [M+H]+
1 2-(benzylthio), 7-(4-isoPrPh) N-(unsubstituted) Not reported 44 442.1672 [M+Na]+
2h 2-(thio-dioxolane), 7-(3-MeOPh) N-(4-MeOPh) 251.9–253.1 Not reported 524.55 [M+H]+

Key Observations :

  • Methoxy groups (e.g., 5j , 2h ) enhance thermal stability, as seen in higher melting points (~250–320°C).
  • Electron-withdrawing groups (e.g., nitro in 5j ) reduce yields (43%) compared to electron-donating substituents (e.g., methoxy in 2h ) .

Antimicrobial Activity :

  • Compound 1 () showed moderate activity against Enterococcus faecium (MIC = 16 µg/mL), attributed to the 4-isopropylphenyl and benzylthio groups enhancing membrane penetration .

Anticancer Potential:

  • Compound 2h () demonstrated mTOR inhibitory activity (IC₅₀ = 0.89 µM) and radiosensitization in hepatocellular carcinoma, linked to its thioether and dioxolane moieties improving bioavailability .

Anti-inflammatory and FcRn Binding :

  • Chiral derivatives like UCB-FcRn-84 () bind to the neonatal Fc receptor, modulating IgG homeostasis, with enantiomer-specific binding affinities (Kd = 1.2 µM for (R)-isomer) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。